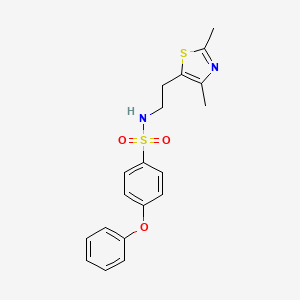

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-phenoxybenzenesulfonamide

Description

This compound features a 2,4-dimethylthiazole moiety linked via an ethyl group to a 4-phenoxybenzenesulfonamide scaffold. The ethyl spacer may confer conformational flexibility, aiding target binding.

Properties

IUPAC Name |

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-phenoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S2/c1-14-19(25-15(2)21-14)12-13-20-26(22,23)18-10-8-17(9-11-18)24-16-6-4-3-5-7-16/h3-11,20H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKKZSFYZDLOHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CCNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights

Thiazole vs. Tetrazole/Triazole Cores The target compound’s 2,4-dimethylthiazole core offers distinct electronic properties compared to tetrazole (Compound 37) or triazole (7–9) derivatives. Triazole derivatives (7–9) exhibit tautomerism, favoring thione forms, which may reduce hydrogen-bonding capacity compared to thiazoles .

This could improve binding to hydrophobic pockets in targets like Mcl-1 or kinases . Methylsulfonyl substituents (5a–5e) may enhance solubility but reduce membrane penetration compared to phenoxy .

Isobutyl groups (Compound 6) introduce steric bulk, which might hinder target access compared to the target’s streamlined ethyl-thiazole chain .

Biological Activity Trends Mcl-1 inhibition (Compound 37) correlates with tetrazole-thio and hydroxynaphthalene motifs, suggesting that thiazole-phenoxy combinations in the target compound may require specific substituents for similar activity . Antibacterial activity in 5a–5e derivatives highlights the role of thiazole-sulfonamide hybrids, though substituent choice (e.g., methylsulfonyl vs. phenoxy) dictates target specificity .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely parallels methods for 5a–5e (sulfonyl chloride coupling) or Compound 6 (base-mediated alkylation), though yields may vary with ethyl-thiazole incorporation .

- Structure-Activity Relationships (SAR): Phenoxy groups enhance lipophilicity but may require balancing with polar substituents to avoid toxicity. Thiazole dimethyl groups (target compound) could improve metabolic stability over unsubstituted analogs .

- Data Gaps : IC₅₀ values, solubility, and in vivo efficacy data are absent in the provided evidence, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.